(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959576-63-7
VCID: VC3837518
InChI: InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m1/s1
SMILES: CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 959576-63-7

Cat. No.: VC3837518

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid - 959576-63-7

Specification

CAS No. 959576-63-7
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name (2R)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m1/s1
Standard InChI Key ZIGTYSBIVWDRDS-GOSISDBHSA-N
Isomeric SMILES CC1=CC(=CC=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
SMILES CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring substituted at the 2-position with both a 3-methylbenzyl group and a carboxylic acid moiety, while the nitrogen atom is protected by a Boc group. The (R)-configuration at the 2-position ensures stereochemical specificity, critical for interactions in biological systems .

Molecular Formula: C₁₈H₂₅NO₄
Molecular Weight: 319.4 g/mol
IUPAC Name: (2R)-2-[(3-methylphenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Protection of Proline: (R)-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Boc-protected proline .

    (R)-Proline+Boc2OBaseBoc-(R)-Proline-COOH\text{(R)-Proline} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-(R)-Proline-COOH}
  • Alkylation: The Boc-protected proline undergoes alkylation with 3-methylbenzyl bromide using a strong base (e.g., LDA) .

  • Hydrolysis: The methyl ester intermediate is hydrolyzed with lithium hydroxide to yield the carboxylic acid .

Yield: 82% over two steps .

Industrial Production

Scaled-up processes employ continuous flow reactors to enhance efficiency and reproducibility. Automated systems optimize reaction parameters (temperature, residence time) and minimize byproducts .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s chiral center and functional groups make it a versatile building block:

  • Antiviral Agents: Used in synthesizing protease inhibitors targeting hepatitis C virus (HCV) .

  • Anticancer Drugs: Derivatives induce apoptosis in cancer cell lines by modulating apoptotic pathways .

  • Neurological Therapeutics: Employed in dopamine receptor agonists for Parkinson’s disease .

Peptidomimetics and Enzyme Inhibitors

The pyrrolidine scaffold mimics proline in peptides, enabling the design of inhibitors for serine proteases and kinases .

Biological Activity and Mechanisms

Enzyme Inhibition

The carboxylic acid group forms hydrogen bonds with catalytic residues, while the 3-methylbenzyl group enhances hydrophobic interactions. Studies demonstrate inhibition of:

  • Serine Proteases: IC₅₀ values in the low micromolar range .

  • Kinases: Selective inhibition of JAK2/STAT3 pathways in cancer cells .

Cytotoxicity and Apoptosis

Derivatives exhibit cytotoxic effects against HeLa and MCF-7 cell lines (IC₅₀: 5–20 μM) via caspase-3 activation and mitochondrial membrane depolarization .

Comparison with Structural Analogues

CompoundSubstituent PositionBiological ActivityKey Difference
(S)-Enantiomer2(S)Reduced enzyme affinityStereochemistry
2-(4-Methylbenzyl) analogue 4-methylbenzylHigher metabolic stabilityBenzyl substitution position
3-Methylpyrrolidine variant 3-methylpyrrolidineAltered pharmacokineticsRing substitution pattern

The (R)-configuration and 3-methylbenzyl group optimize target binding and metabolic stability compared to analogues .

Future Directions and Challenges

Synthetic Innovations

  • Catalytic Asymmetric Synthesis: Developing enantioselective catalysts to bypass resolution steps .

  • Green Chemistry: Solvent-free reactions and biocatalytic methods to reduce waste .

Therapeutic Exploration

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for improved bioavailability .

  • Neuroprotective Agents: Evaluating efficacy in Alzheimer’s models via amyloid-beta modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator